tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
Description
tert-Butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a halogenated tetrahydroquinoline derivative featuring a bromo substituent at position 6 and a fluoro group at position 6. The tert-butyl carbamate group at position 1 acts as a protective group, enhancing stability during synthetic transformations. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of opioid receptor modulators and fluorinated bioactive molecules . Its bromo group enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the fluoro substituent influences electronic properties and metabolic stability .
Properties
IUPAC Name |
tert-butyl 6-bromo-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-6-4-5-9-7-10(15)11(16)8-12(9)17/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVXBKHQCWZFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC(=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting with the construction of the dihydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by halogenation to introduce the bromo and fluoro groups. The final step involves esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction of the bromo group to form a hydrogenated derivative.
Substitution: Replacement of the bromo or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups replacing the bromo or fluoro atoms.
Scientific Research Applications
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with a dihydroquinoline ring substituted with bromo and fluoro groups and esterified with tert-butyl carboxylate. It is used as a versatile intermediate in the synthesis of complex molecules, particularly heterocyclic compounds. The presence of bromine and fluorine substituents enhances its chemical reactivity and potential interactions with biological targets, making it a subject of various research studies.
Scientific Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry
- Versatile Intermediate: It serves as a building block in organic synthesis, especially for constructing heterocyclic compounds.
- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Biology
- Enzyme Inhibition: This compound has demonstrated potential as an enzyme inhibitor, making it a candidate for drug development.
- Biological Activity: The compound's structure enhances its chemical reactivity and potential interactions with biological targets, making it a subject of various research studies. The bromo and fluoro substituents are believed to enhance binding affinity to enzymes or receptors, which may lead to modulation of critical biological pathways such as cell proliferation, apoptosis, antibacterial, and antifungal activities.
Medicine
- Therapeutic Potential: Research suggests that derivatives of this compound may have therapeutic potential and possible applications in treating diseases such as cancer and infectious diseases.
*It can also be a precursor for the synthesis of glucocorticoid agonist BI 653048 .
Industry
- Pharmaceuticals and Agrochemicals: It is used as a building block in synthesizing pharmaceuticals and agrochemicals due to its unique structure that allows for creating compounds with specific desired properties.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents at positions 6 and 7, which significantly alter reactivity, physical properties, and biological activity. Key comparisons include:
Halogen-Substituted Derivatives
- tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8): Lacks the 7-fluoro group, reducing electron-withdrawing effects. Used in palladium-catalyzed amination (66% yield) to introduce allyl or pyrrolidine groups .
- tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: Combines 6-chloro and 3-fluoro groups. Lower yield (67%) compared to bromo analogs due to reduced reactivity in cross-coupling .
- tert-Butyl 6-iodo-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: Iodo substituent enhances oxidative addition in catalysis but results in lower thermal stability (m.p. 113–117°C vs. 101–105°C for chloro analog) .
Electronically Modified Derivatives
- tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 121006-53-9): Methoxy group at position 6 increases electron density, altering reactivity in electrophilic substitutions. Similarity score 0.89 to bromo-fluoro analog .
Sterically Bulky Derivatives
- tert-Butyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: Benzyl group at position 6 increases steric hindrance, reducing reaction rates in amination (44.4% yield) .
- tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 2121372-14-1): Cyclobutyl moiety introduces conformational rigidity, impacting pharmacokinetic properties .
Stereochemical Variants
- tert-Butyl (3R,4S)-3-fluoro-4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Cis-dihydroxylation via Ru(II)-catalyzed asymmetric transfer hydrogenation achieves 98:2 diastereomeric ratio and 93% yield, highlighting the influence of fluorine on stereoselectivity .
Data Tables
Table 1: Substituent Effects on Physical Properties
Research Findings
- Reactivity : Bromo substituents at position 6 exhibit higher yields in cross-coupling (66–94%) compared to chloro or iodo analogs due to optimal balance between reactivity and stability .
- Electronic Effects : Fluorine at position 7 enhances metabolic stability and electron-withdrawing effects, crucial for opioid receptor binding .
- Steric Impact : Bulky groups (e.g., benzyl, cyclobutyl) reduce reaction efficiency but improve target selectivity in bioactive molecule synthesis .
- Stereoselectivity : Ru(II)-catalyzed reactions achieve high enantiomeric excess (92–98% ee), critical for chiral drug development .
Biological Activity
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic compound belonging to the class of tetrahydroquinolines. Its unique structure, characterized by the presence of bromine and fluorine substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BrFNO2 |
| Molecular Weight | 330.19 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
The compound's structure enhances its chemical reactivity and potential interactions with biological targets, making it a subject of various research studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromo and fluoro substituents are believed to enhance binding affinity to enzymes or receptors, which may lead to modulation of critical biological pathways such as:
- Cell proliferation
- Apoptosis
- Antibacterial and antifungal activities
These interactions suggest that the compound may play a role in therapeutic applications targeting various diseases.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit promising antibacterial and antifungal properties. For instance, research on related quinoline derivatives has shown significant in vitro activity against a range of bacterial strains and fungi. The presence of halogen substituents often correlates with enhanced antimicrobial efficacy due to increased lipophilicity and potential for disrupting microbial membranes .
Anticancer Potential
Research into the anticancer properties of related compounds suggests that the unique structure of this compound could lead to significant cytotoxic effects on cancer cells. Studies have demonstrated that quinoline derivatives can induce apoptosis in various cancer cell lines through mechanisms such as oxidative stress induction and interference with cell cycle progression .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated a series of quinoline derivatives for their antibacterial activity. The presence of specific alkyl groups enhanced potency against Gram-positive bacteria. This suggests that structural modifications similar to those in tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline could yield derivatives with improved antibacterial properties .
- Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines revealed that certain quinoline carboxylates exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways, highlighting the potential for developing new anticancer agents based on this scaffold .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to maximize yield and purity. The synthetic pathways often include:
- Formation of the quinoline core
- Introduction of halogen substituents
- Esterification with tert-butyl carboxylic acid
These steps are crucial for obtaining high-purity compounds suitable for biological testing .
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate?
Q. How is the compound characterized structurally?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 9.82 ppm for aldehyde protons in intermediates), TLC (Rf = 0.12–0.30 in acetone/hexane systems), and HRMS (e.g., [M+Na]⁺ peaks) . Optical purity is verified via SFC (92% ee achieved in enantioselective amination) .
Q. What safety precautions are necessary during handling?
While not classified as acutely toxic, avoid inhalation/contact with skin/eyes. Use PPE (gloves, goggles) and work in a fume hood. Store in tightly sealed containers under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be optimized?
Iridium-catalyzed asymmetric amination achieves >90% ee using chiral ligands (e.g., (S)-pyrrolidine derivatives). Key factors include:
- Temperature control (50°C optimal for kinetic resolution).
- Ligand-to-substrate ratio (2:1 for steric control) .
- Solvent polarity (DMF enhances enantioselectivity vs. THF) .
Q. How to resolve contradictions in NMR data during intermediate characterization?
Example: Unexpected splitting in ¹H NMR (e.g., δ 2.70–2.79 ppm) may indicate rotameric equilibria or residual Pd impurities. Solutions include:
- Column chromatography with basic Al₂O₃ to remove metal residues.
- Variable-temperature NMR to distinguish dynamic processes .
Q. What strategies improve yield in decarboxylative allylic alkylation?
- Additive screening : N,N-Dicyclohexylmethylamine enhances Pd catalyst turnover.
- Microwave-assisted heating : Reduces reaction time from 12 h to 2 h while maintaining >80% yield .
- Protecting group choice : Boc groups outperform Cbz in preventing β-hydride elimination .
Methodological Challenges and Solutions
Q. Why does Boc deprotection sometimes fail during downstream functionalization?
Trifluoroacetic acid (TFA) is standard for Boc removal, but incomplete cleavage may arise from steric hindrance. Alternatives:
- HCl in dioxane (4 M, 0°C, 1 h) for bulky substrates.
- Microwave-assisted TFA/DCM (30 min, 50°C) .
Q. How to scale up synthesis without compromising enantiomeric excess?
- Continuous flow chemistry : Maintains consistent temperature/residence time, critical for ee retention.
- In-line SFC monitoring : Detects enantiomer drift during large-batch reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
